6-Oxaspiro[4.5]decan-9-amine
Overview
Description
6-Oxaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring and an amine group at the 9th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
6-Oxaspiro[4.5]decan-9-amine, also known as Oliceridine or TRV130, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating and modulating analgesia .
Mode of Action
Oliceridine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the MOR by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the intracellular cAMP. This results in the opening of G-protein inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels . The opening of GIRK channels leads to hyperpolarization of the cell membrane, reducing the neuron’s ability to reach an action potential, thus decreasing neuronal activity .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine is believed to result in effective analgesia with fewer adverse effects compared to traditional opioids . This includes a potential reduction in opioid-related adverse effects such as respiratory depression, constipation, and dependence .
Biochemical Analysis
Cellular Effects
It is known that the compound selectively activates G protein and β-arrestin signaling pathways
Molecular Mechanism
6-Oxaspiro[4.5]decan-9-amine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation could potentially lead to therapeutic analgesic effects with reduced adverse effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound has shown an improved therapeutic index (analgesia vs adverse effects) in rodent models
Preparation Methods
The synthesis of 6-Oxaspiro[4.5]decan-9-amine typically involves spirocyclization reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions to form the spirocyclic structure. For instance, the stereoselective synthesis of related spiro compounds can be achieved through glycosylation followed by ketalization . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
6-Oxaspiro[4.5]decan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
6-Oxaspiro[4.5]decan-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
6-Oxaspiro[4.5]decan-9-amine can be compared with other spirocyclic amines, such as:
Oliceridine: A mu-opioid receptor agonist with a similar spirocyclic structure.
Spiroacetals: Compounds with a spirocyclic acetal structure, used in natural product synthesis. The uniqueness of this compound lies in its specific ring fusion and amine functionality, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOWVINCRQGBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343353-82-1 | |
Record name | 6-oxaspiro[4.5]decan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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